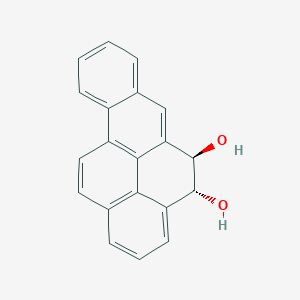

trans-4,5-Dihydrobenzo(a)pyren-4,5-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol: is a chemical compound with the molecular formula C20H14O2 and a molecular weight of 286.32 g/mol . This compound is a derivative of benzo[a]pyrene, a well-known polycyclic aromatic hydrocarbon. It is primarily used in scientific research, particularly in studies related to its biochemical properties and potential effects on biological systems .

Wissenschaftliche Forschungsanwendungen

Chemistry: trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol is used as a model compound in studies of polycyclic aromatic hydrocarbons (PAHs) and their chemical behavior .

Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects .

Medicine: Research involving trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol aims to elucidate its role in the development of certain diseases, including cancer .

Industry: While its industrial applications are limited, the compound is used in research settings to develop new materials and chemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol typically involves the reduction of benzo[a]pyrene. One common method includes the use of catalytic hydrogenation, where benzo[a]pyrene is treated with hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions .

Industrial Production Methods: While specific industrial production methods for trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol are not widely documented, the compound is generally produced in research laboratories for scientific purposes. The production process involves stringent quality control measures to ensure the purity and consistency of the compound .

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: The compound can be further reduced to form various dihydro derivatives.

Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents are commonly used for oxidation reactions.

Reducing Agents: Hydrogen gas (H2) in the presence of catalysts like Pd/C is used for reduction reactions.

Substitution Reagents: Halogens (e.g., chlorine, bromine) and other electrophiles are used in substitution reactions.

Major Products Formed:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Various dihydro derivatives.

Substitution Products: Halogenated derivatives and other substituted compounds.

Wirkmechanismus

trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol exerts its effects primarily through interactions with cellular macromolecules. It can form adducts with DNA, leading to mutations and potentially contributing to carcinogenesis . The compound is metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can further interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.

trans-7,8-Dihydrobenzo[a]pyrene-7,8-diol: Another dihydrodiol derivative of benzo[a]pyrene with similar biochemical properties.

Benzo[a]pyrene-4,5-epoxide: An epoxide derivative that is also studied for its mutagenic and carcinogenic effects.

Uniqueness: trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol is unique due to its specific dihydrodiol structure, which influences its chemical reactivity and interactions with biological systems. Its distinct properties make it a valuable compound for studying the mechanisms of PAH-induced carcinogenesis .

Biologische Aktivität

Introduction

trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol (trans-B[a]P-4,5-diol) is a significant metabolite of the well-known carcinogen benzo(a)pyrene (B[a]P), a polycyclic aromatic hydrocarbon (PAH). This compound has garnered attention due to its biological activity, particularly in relation to carcinogenesis and its interaction with DNA. Understanding its biological mechanisms is crucial for assessing its potential health risks and environmental impact.

Chemical Properties

- Molecular Formula : C20H14O2

- Molecular Weight : Approximately 286.3 g/mol

- Structure : The compound features a dihydrodiol structure that influences its reactivity and interactions within biological systems.

Biotransformation and Metabolism

Research indicates that trans-B[a]P-4,5-diol undergoes metabolic activation leading to the formation of various products, including DNA adducts. A study utilizing rat liver microsomes demonstrated that this compound is metabolized into six major bis-diol products, which are essential intermediates in the formation of stable DNA adducts. These adducts can lead to mutations and contribute to carcinogenesis .

Table 1: Major Metabolites of trans-B[a]P-4,5-diol

| Metabolite Name | Description |

|---|---|

| trans,trans-4,5:7,8-bis-diol | Two diastereomers formed during metabolism |

| trans,trans-4,5:9,10-bis-diol | Another set of diastereomers produced |

| trans,trans-1,2:4,5-bis-diol | Unusual bis-diol formed from metabolic activation |

DNA Adduct Formation

The ability of trans-B[a]P-4,5-diol to form DNA adducts has been extensively studied. Using (32)P-postlabeling techniques, researchers detected four stable polar DNA adducts resulting from the metabolic activation of this compound. These adducts are primarily derived from the further metabolism of trans,trans-B[a]P-4,5:7,8-bis-diols . The formation of these adducts is a key mechanism by which trans-B[a]P-4,5-diol exerts its biological activity and contributes to mutagenesis.

Case Study: In Vitro Analysis

A notable case study involved the analysis of DNA adducts formed in BEAS-2B human bronchial epithelial cells exposed to benzo[a]pyrene and its metabolites. The study highlighted that the activated form of B[a]P interacts with deoxyguanosine in DNA, leading to the formation of specific adducts that can be quantified using advanced analytical techniques .

Biological Effects and Implications

The biological activity of trans-B[a]P-4,5-diol extends beyond DNA interaction:

- Mutagenicity : Its capacity to form DNA adducts suggests a direct link to mutagenic effects.

- Carcinogenic Potential : As a metabolite of B[a]P, it plays a role in the broader context of PAH-induced carcinogenesis.

- Enzymatic Interactions : Studies indicate that trans-B[a]P-4,5-diol may inhibit the formation of more potent mutagens through its interactions with metabolic enzymes .

Table 2: Biological Effects of trans-B[a]P-4,5-diol

| Biological Effect | Description |

|---|---|

| Mutagenicity | Forms DNA adducts leading to mutations |

| Carcinogenicity | Contributes to cancer development via DNA damage |

| Enzyme Interaction | Influences metabolic pathways related to PAHs |

trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol is a biologically active compound with significant implications for human health and environmental safety. Its ability to form DNA adducts highlights its potential role in mutagenesis and carcinogenesis associated with PAH exposure. Continued research is essential for understanding its mechanisms and developing strategies for risk assessment and mitigation related to PAHs.

Eigenschaften

CAS-Nummer |

37571-88-3 |

|---|---|

Molekularformel |

C20H14O2 |

Molekulargewicht |

286.3 g/mol |

IUPAC-Name |

(4S,5S)-4,5-dihydrobenzo[a]pyrene-4,5-diol |

InChI |

InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19-22H/t19-,20-/m0/s1 |

InChI-Schlüssel |

OYOQHRXJXXTZII-PMACEKPBSA-N |

SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O |

Isomerische SMILES |

C1=CC=C2C3=C4C(=CC2=C1)[C@@H]([C@H](C5=CC=CC(=C54)C=C3)O)O |

Kanonische SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

(4R,5R)-rel-4,5-Dihydrobenzo[a]pyrene-4,5-diol; trans-4,5-Dihydrobenzo[a]pyrene-4,5-diol; (±)-Benzo[a]pyrene-trans-4,5-dihydrodiol; 4,5-Dihydrobenzo[a]pyrene-4,5-trans-(e,e)-diol; Benzo[a]pyrene-trans-4,5-dihydrodiol; trans-4,5-Dihydro-4,5-dihydroxybenzo[a]pyrene; trans-4,5-Dihydrodiolbenzo[a]pyrene; trans-4,5-Dihydroxy-4,5-dihydrobenzo[a]pyrene; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.